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Quinazoline-2-carboxamide

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry

For MMP-13, kinase, or efflux pump inhibitor programs, generic substitution fails; the N3 nitrogen and 2-carboxamide of this scaffold are critical for binding. Procure the unsubstituted core (MW 173.17) to enable parallel SAR across 6 diversification vectors from a single lot. This reduces vendor qualification burden and avoids the synthetic redundancy of pre-functionalized analogs. BenchChem offers the parent scaffold in stock with flexible pack sizes, ensuring rapid, reliable supply for multi-target medicinal chemistry and PET tracer development.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 501692-64-4
Cat. No. B14221085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2-carboxamide
CAS501692-64-4
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C(=O)N
InChIInChI=1S/C9H7N3O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,13)
InChIKeyABVYZAMNSCVWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-2-carboxamide Scaffold Selection Evidence


Quinazoline-2-carboxamide (CAS 501692-64-4) is the unsubstituted bicyclic core of a widely exploited privileged scaffold in medicinal chemistry, consisting of a fused benzene-pyrimidine ring system bearing a primary carboxamide at position 2 [1]. With a molecular weight of 173.17 g/mol, calculated XLogP3 of 0.9, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 68.9 Ų, this compound conforms to fragment library criteria (Rule of 3) and serves as a versatile starting point for late-stage diversification [1]. Its closest analogs include quinazoline-2-carboxylic acid (CAS 568630-14-8, XLogP ~1.13), 4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 76617-97-5), and various 4-substituted derivatives that dominate the patent and primary literature [2][3]. Unlike these pre-functionalized analogs, the unsubstituted core preserves all potential diversification vectors, making it the preferred entry point for structure-activity relationship (SAR) campaigns across multiple therapeutic target classes.

Workflow Early-stage medicinal chemistry building block Multi-target privileged scaffold
Binding Mode Reported S1′ pocket and ATP-pocket engagement X-ray characterized; non-ZBG MMP-13 binding
Selection Context Hydrogen-bonding capacity from N3 and 2-carboxamide Supports scaffold-specific binding orientation

Why Analogs Cannot Substitute Quinazoline-2-carboxamide


Scientific and industrial users seeking to initiate a fragment-based screening campaign, build a diverse SAR library, or establish a modular synthetic route face a critical decision point: selecting the unsubstituted quinazoline-2-carboxamide (CAS 501692-64-4) versus a pre-functionalized analog. The 4-oxo and 4-phenyl derivatives, while valuable as lead compounds, introduce steric bulk, alter the hydrogen-bonding network, and fix the oxidation state at position 4, thereby eliminating the ability to independently explore C4, N3, and C6 substitution vectors in a parallel or sequential fashion [1][2]. Furthermore, substituted analogs possess significantly higher molecular weights (e.g., 4-phenylquinazoline-2-carboxamide derivatives typically exceed 300 Da), higher logP values (often >3.5), and additional hydrogen-bond donors/acceptors that shift them out of fragment-like chemical space and into lead-like or drug-like territory, reducing their suitability for fragment-based drug discovery (FBDD) and necessitating de novo synthesis of each new analog rather than late-stage functionalization of a common intermediate [1][3]. The quantitative evidence presented below demonstrates that the unsubstituted core, despite lacking intrinsic bioactivity, provides a uniquely efficient and versatile starting point that cannot be replicated by any single pre-substituted derivative.

Target Scaffold
Potential Substitute
Mismatch Context
Quinazoline-2-carboxamide
Quinoline-2-carboxamide
N3 ring nitrogen absent; reported lower NorA efflux pump inhibition in scaffold-hopping comparison
Quinazoline-2-carboxamide
Quinazoline-4-carboxamide
Carboxamide positional shift may alter S1′ pocket occupancy; binding mode not reported for this isomer
Quinazoline-2-carboxamide
Pyrimidine-2-carboxamide
Absent fused benzene may reduce hydrophobic pocket complementarity; scaffold binding pose may not transfer

Quantitative Differentiation Evidence for Quinazoline-2-carboxamide


NorA Efflux Pump Inhibition: Quinazoline Over Quinoline Scaffold

Quinazoline-2-carboxamide (CAS 501692-64-4) exhibits a calculated XLogP3 of 0.9, molecular weight of 173.17 g/mol, one hydrogen bond donor (HBD), three hydrogen bond acceptors (HBA), a topological polar surface area (TPSA) of 68.9 Ų, and a single rotatable bond, all of which fall within the Rule of 3 thresholds (MW < 300 Da, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment library membership [1]. In contrast, the closest acid analog, quinazoline-2-carboxylic acid (CAS 568630-14-8), has a higher ACD/LogP of 1.13, fewer HBDs (0 as free acid), and an additional HBA, shifting its solubility and ionization profile . The 4-oxo analog (4-oxo-3,4-dihydroquinazoline-2-carboxamide, CAS 76617-97-5) introduces a carbonyl at C4, increasing molecular weight to 189.17 g/mol and adding another HBA while altering the tautomeric state of the pyrimidine ring, which can affect target engagement in fragment screens [2]. The unsubstituted core is the only member of this analog series that simultaneously satisfies all Rule of 3 criteria while preserving all four aromatic substitution positions for chemical elaboration.

NorA Efflux Pump Inhibition
Head-to-head
16-fold CPX MIC reduction vs 4-fold (quinoline)
Reported scaffold-specific NorA inhibition context; quinazoline core showed 4× greater antibiotic potentiation
S. aureus SA-1199B strain; 12.5 μg/mL single-concentration assay
Fragment-based drug discovery Physicochemical profiling Medicinal chemistry

MMP-13 Selectivity Without Zinc-Binding Group

The quinazoline-2-carboxamide scaffold has been independently validated as a privileged chemotype across at least five mechanistically distinct target classes, each demonstrating nanomolar or sub-nanomolar inhibitor potency [1][2][3][4][5]. Specifically: (i) MMP-13 inhibitors derived from this core have achieved IC50 values as low as 0.0039 nM with >41,000-fold selectivity over other MMP isoforms [1]; (ii) PAK4 inhibitors based on 4-aminoquinazoline-2-carboxamide show Ki values of 0.016 μM with 346-fold selectivity over PAK1 [2]; (iii) AcrB efflux pump inhibitors with a 4-morpholinoquinazoline-2-carboxamide core reduce antibiotic MIC values by 2- to 16-fold in Gram-negative bacteria [3]; (iv) DprE1 inhibitors featuring a 6-trifluoromethyl-quinazoline-2-carboxamide core display MIC values of 0.96 μM against Mycobacterium tuberculosis H37Rv [4]; (v) TSPO ligands based on 4-phenylquinazoline-2-carboxamide exhibit Ki values in the nanomolar/subnanomolar range [5]. In comparison, the monocyclic pyrimidine-2-carboxamide scaffold has been validated against only 2-3 target classes with generally lower potency (typically mid-nanomolar to micromolar range), and the non-fused benzamide scaffold lacks the conformational constraints and S1' pocket complementarity provided by the bicyclic quinazoline system.

MMP-13 Selectivity Without ZBG
Reported
IC₅₀ 0.071 nM >170-fold selectivity over MMP-1/2/3/7/8/9/10/12/14/TACE
Reported MMP-13 selectivity profile without zinc-binding group requirement
Compound 35; fluorogenic substrate assay; compound 24f: >20,000-fold selectivity
Privileged scaffold Kinase inhibition Protease inhibition Anti-infective

VEGFR-2 Inhibition: Superior Potency Over Sorafenib

The quinazoline-2-carboxamide core has been co-crystallized with at least four distinct protein targets and deposited in the Protein Data Bank (PDB), providing direct structural validation of its binding mode and enabling structure-based drug design (SBDD) [1][2][3]. Specifically: (i) MMP-13 catalytic domain complexed with N-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide (PDB 3WV2) at 1.80 Å resolution [1]; (ii) MMP-13 catalytic domain complexed with 4-(2-((6-fluoro-2-((3-methoxybenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)oxy)ethyl)benzoic acid (PDB 3WV1) providing S1' pocket interaction details [2]; (iii) PAK4 kinase domain in complex with inhibitor CZH062 (PDB 5XVF) at 2.65 Å resolution [3]; (iv) PAK4 kinase domain in complex with inhibitor CZH226 (PDB 5XVA) [3]. In contrast, the monocyclic pyrimidine-2-carboxamide scaffold has fewer co-crystal structures in complex with diverse protein families, and benzamide-based scaffolds lack the defined S1' pocket geometry observed in MMP-13 and kinase co-crystal structures. The availability of these co-crystal structures accelerates rational optimization by enabling computational docking, pharmacophore modeling, and structure-based design directly from experimentally validated binding poses.

VEGFR-2 Kinase Inhibition
Head-to-head
5d IC₅₀ 12.1 nM vs Sorafenib IC₅₀ 78.9 nM
Reported VEGFR-2 inhibition potency context; best derivative 6.5-fold higher potency in same assay
In vitro kinase assay; 10 μM screening; NCI 60-cell panel follow-up
Structure-based drug design X-ray crystallography PDB analysis

PAK4 Selectivity Over PAK1 by Structure-Based Design

The unsubstituted quinazoline-2-carboxamide (CAS 501692-64-4) presents four chemically distinct aromatic C-H positions (C4, C5, C6, C7, and C8) amenable to electrophilic and nucleophilic substitution, plus the primary amide NH2 for N-functionalization, enabling at least six independent diversification vectors [1][2]. In contrast, the commonly used 4-oxo-3,4-dihydroquinazoline-2-carboxamide (CAS 76617-97-5) fixes the C4 position as a carbonyl, eliminating C4 as a diversification site and altering the reactivity of the fused benzene ring [2]. The 4-phenylquinazoline-2-carboxamide series permanently occupies the C4 position with an aryl group, reducing available diversification vectors and substantially increasing molecular weight and lipophilicity [3]. In practice, the unsubstituted core has been used to generate structurally diverse compound libraries across MMP-13 (14 novel derivatives via late-stage couplings [4]), PAK4 (>30 analogs in the 4-aminoquinazoline-2-carboxamide series [1]), AcrB (19 compounds evaluated [5]), and DprE1 (18 derivatives [6]) programs, demonstrating that a single procurement lot of the core scaffold can support multiple, parallel SAR campaigns without re-synthesis of the bicyclic system.

PAK4 Selectivity Over PAK1
Class-level
346-fold PAK4/PAK1 selectivity PAK4 IC₅₀ 11.1 nM, Kᵢ 9 nM
Reported PAK4 intra-family selectivity context via structure-based design
CZh226; X-ray confirmed PDB 5XVF; A549 migration/invasion assays
Late-stage functionalization Parallel synthesis SAR exploration

Application Scenarios for Quinazoline-2-carboxamide


MMP-13-Selective Inhibitor Discovery for Osteoarthritis

The fragment-appropriate physicochemical profile of quinazoline-2-carboxamide (MW 173.17 g/mol, XLogP3 0.9, TPSA 68.9 Ų, 1 HBD, 3 HBA) [1] makes it an ideal component for fragment libraries targeting MMP-13, PAK4, or other enzymes where co-crystal structures are available (PDB 3WV2, 5XVF) [2]. The scaffold's demonstrated ability to yield inhibitors with >41,000-fold selectivity (MMP-13) [3] and 346-fold selectivity (PAK4) [4] provides confidence that fragment hits can be evolved into highly selective leads.

Efflux Pump Inhibitor Development for AcrB and NorA

With six chemically distinct diversification vectors, a single procurement lot of the unsubstituted core can simultaneously supply multiple SAR campaigns. The scaffold has been independently validated to generate potent inhibitors across MMP-13, PAK4, AcrB, DprE1, and TSPO [3][4][5][6][7], enabling organizations with multi-target pipelines to maintain a unified synthetic intermediate and reduce vendor qualification burden.

Kinase Inhibitor Discovery: VEGFR-2 and PAK4 ATP-Pocket Targeting

The availability of high-resolution co-crystal structures (e.g., MMP-13 at 1.80 Å, PAK4 at 2.65 Å) [2] enables computational chemists to dock virtual libraries of quinazoline-2-carboxamide derivatives into experimentally validated binding sites before committing to synthesis. This reduces the number of compounds that must be procured or synthesized, focusing resources on analogs with the highest predicted binding affinity.

TSPO PET Radiotracer Development for Genotype-Insensitive Imaging

Derivatives of the quinazoline-2-carboxamide core have demonstrated the ability to reduce antibiotic MIC values by 2- to 16-fold against Gram-negative bacteria by targeting the AcrB efflux pump, without displaying off-target effects on the outer membrane at concentrations as low as 50 μM [5]. The 4-morpholinoquinazoline-2-carboxamide sub-series has been specifically identified as a promising chemical skeleton for further optimization, and the unsubstituted core provides a clean starting point for exploring alternative C4 substituents [5].

Application
Selection Property
Validation Focus
MMP-13 Inhibitor Discovery
Non-ZBG S1′ pocket binding mode
MMP isoform selectivity profiling
Efflux Pump Inhibitor Development
N3-dependent efflux pump pharmacophore
NorA/AcrB MIC reduction endpoints
VEGFR-2/PAK4 Kinase Inhibitor Discovery
Hinge-region carboxamide anchor
ATP-pocket engagement and kinase selectivity
TSPO PET Radiotracer Development
Aza-isostere PK11195 replacement scaffold
Genotype-insensitive binding consistency
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